methanone CAS No. 61019-13-4](/img/structure/B14622427.png)
[5-(4-Chlorophenyl)furan-2-yl](furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)furan-2-ylmethanone is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and another furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of furan-2,5-dicarbaldehyde with (4-chlorophenyl)magnesium bromide in a Grignard reaction . The reaction is carried out in tetrahydrofuran as a solvent, often under an ice-water bath to control the temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in organic synthesis for producing such compounds on a larger scale. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)furan-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)(furan-2-yl)methanone: Similar structure but lacks the additional furan ring.
Furan-2,5-diylbis((4-chlorophenyl)methanol): Contains two chlorophenyl groups and a furan ring but differs in functional groups.
Uniqueness
5-(4-Chlorophenyl)furan-2-ylmethanone is unique due to its dual furan rings and the presence of a chlorophenyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61019-13-4 |
|---|---|
Formule moléculaire |
C15H9ClO3 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
[5-(4-chlorophenyl)furan-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H9ClO3/c16-11-5-3-10(4-6-11)12-7-8-14(19-12)15(17)13-2-1-9-18-13/h1-9H |
Clé InChI |
AJWFNBGXXVVOGE-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
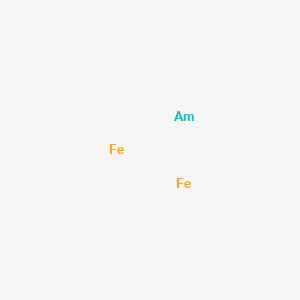
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
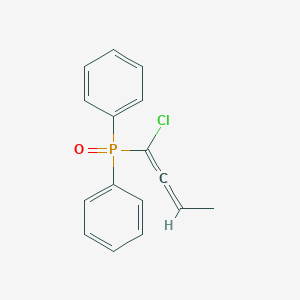
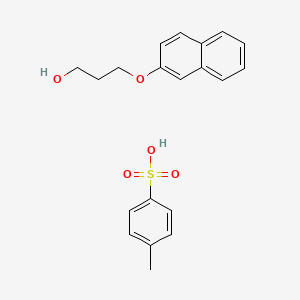
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

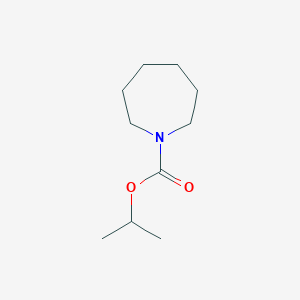
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
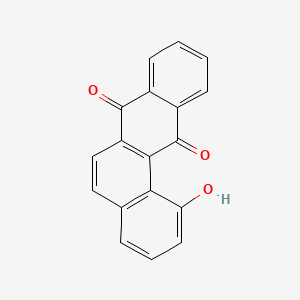

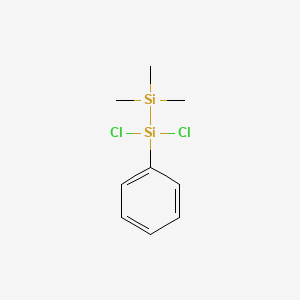
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
